1,4,5-Oxadiazepane hydrochloride
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Overview
Description
1,4,5-Oxadiazepane hydrochloride, also known as an oxadiazepine, is a heterocyclic organic compound. It consists of a seven-membered ring with three nitrogen and two oxygen atoms . The molecular formula is C4H11ClN2O and the average mass is 138.596 Da .
Molecular Structure Analysis
The molecular structure of 1,4,5-Oxadiazepane hydrochloride consists of a seven-membered ring with three nitrogen and two oxygen atoms . The molecular formula is C4H11ClN2O , and the average mass is 138.596 Da .
Physical And Chemical Properties Analysis
1,4,5-Oxadiazepane has a density of 1.0±0.1 g/cm3, a boiling point of 153.2±29.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.0±3.0 kJ/mol and a flash point of 47.3±13.7 °C . The index of refraction is 1.413, and the molar refractivity is 26.7±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .
Scientific Research Applications
Herbicidal Activity
A study focused on the discovery and optimization of derivatives incorporating a [1,4,5]oxadiazepane ring, which led to the development of pinoxaden, a novel graminicide for use in wheat and barley. The research highlighted the distinct roles of various structural components in the biological performance of these compounds, which was further enhanced by adjuvant response and safener action (Muehlebach et al., 2009).
Chemical Synthesis
Another study explored the oxidative, copper-mediated coupling of SnAP (Sn amine protocol) hydrazine reagents and aldehydes to form substituted 1,4,5-oxadiazepanes, among other products. This air- and moisture-tolerant transformation accommodates a broad range of aldehydes and is amenable to gram-scale synthesis, suggesting potential applications in the synthesis of optical materials due to the large optical rotations of these chiral heterocycles (Luescher et al., 2017).
Corrosion Inhibition
Research on the synthesis of new oxadiazole derivatives has shown their effectiveness as corrosion inhibitors on mild steel in acidic environments. This study provided insights into the inhibition mechanisms and the potential application of these derivatives in protecting metal surfaces against corrosion, supported by both experimental and computational analyses (Kalia et al., 2020).
Material Science
A study detailed the intrinsic stability behavior of a novel compound, 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol, under various stress conditions, providing valuable information for its application in material science, particularly concerning its stability and degradation pathways (Shehzadi et al., 2018).
properties
IUPAC Name |
1,4,5-oxadiazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWIZFPRGIKFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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